N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide
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Overview
Description
The compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities, including antibacterial and anticancer properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Benzo[d]thiazoles can participate in a variety of reactions, including cycloadditions, substitutions, and others .Scientific Research Applications
Anticonvulsant Activity
A study by Ugale et al. (2012) in the "European Journal of Medicinal Chemistry" explored similar compounds, specifically 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one. These compounds were evaluated for their anticonvulsant properties using Maximal Electro Shock (MES) and PTZ-induced seizure methods. Results showed significant activity against tonic seizures in the MES model and clonic seizures in the PTZ-induced seizure model, without signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) in the "Journal of Molecular Structure" synthesized new zinc phthalocyanine compounds substituted with benzothiazole-based groups. These compounds exhibited high singlet oxygen quantum yield, making them promising for Type II photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Antimicrobial Activity
Several studies have shown the potential of benzothiazole derivatives as antimicrobial agents. Haroun et al. (2016) in "Combinatorial Chemistry & High Throughput Screening" synthesized ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates with strong activity against various bacteria and fungi, surpassing reference drugs in some cases (Haroun et al., 2016).
Synthesis of Novel Compounds
Denisenko et al. (2011) in "Synthesis" demonstrated the synthesis of various compounds including those with a benzothiazole structure. Their research contributes to the development of novel compounds with potential biological activity (Denisenko et al., 2011).
Cancer Cell Apoptosis Induction
Brockmann et al. (2014) in "ACS Chemical Biology" studied the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. They found that thiazolides like bromo-thiazolide RM4819 interact with GSTP1 enzyme in colon carcinoma cells, inducing apoptosis (Brockmann et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-2-25-10-9-23-16-8-7-15(20)11-17(16)26-19(23)22-18(24)14-5-3-13(12-21)4-6-14/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENSPSLNXARKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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